Tioxaprofen
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Overview
Description
Tioxaprofen is a novel anti-mycotic compound known for its potent activity against dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum. It functions as an uncoupling agent of mitochondrial respiration, disrupting the energy production process in fungal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tioxaprofen involves the formation of an oxazole ring, a common structure in many bioactive compounds. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization to form the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the synthesis of intermediates, cyclization to form the oxazole ring, and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Tioxaprofen undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oxazole ring.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized oxazole compounds.
Scientific Research Applications
Chemistry
In chemistry, Tioxaprofen is used as a model compound to study the reactivity of oxazole rings and their derivatives. Its unique structure makes it a valuable tool for exploring new synthetic methodologies.
Biology
In biological research, this compound is studied for its antifungal properties. It is used to investigate the mechanisms of fungal resistance and to develop new antifungal therapies.
Medicine
Medically, this compound holds promise as a treatment for fungal infections, particularly those caused by dermatophytes. Its ability to disrupt mitochondrial respiration in fungal cells makes it a potent antifungal agent.
Industry
In industry, this compound could be used in the development of antifungal coatings and materials. Its stability and efficacy make it suitable for various applications, from medical devices to agricultural products.
Mechanism of Action
Tioxaprofen exerts its effects by uncoupling mitochondrial respiration in fungal cells. This process disrupts the production of ATP, the energy currency of the cell, leading to cell death. The compound targets the mitochondrial membrane, causing a loss of membrane potential and inhibiting ATP synthesis .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another antifungal agent that inhibits ergosterol synthesis.
Itraconazole: A triazole antifungal that also targets ergosterol synthesis.
Fluconazole: A widely used antifungal that inhibits the fungal cytochrome P450 enzyme.
Uniqueness
Tioxaprofen is unique in its mechanism of action as an uncoupling agent of mitochondrial respiration. Unlike other antifungals that target ergosterol synthesis, this compound disrupts the energy production process directly, making it effective against resistant strains of fungi.
Properties
CAS No. |
40198-53-6 |
---|---|
Molecular Formula |
C18H13Cl2NO3S |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C18H13Cl2NO3S/c1-10(17(22)23)25-18-21-15(11-2-6-13(19)7-3-11)16(24-18)12-4-8-14(20)9-5-12/h2-10H,1H3,(H,22,23) |
InChI Key |
WGDADRBTCPGSDG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)SC1=NC(=C(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=C(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
40198-53-6 | |
Synonyms |
2-(4,5-bis(p-chlorophenyl)oxazolyl-(2)-thio)propionic acid EMD 26 644 EMD 26644 EMD-26644 tioxaprofen tioxaprofen, sodium salt |
Origin of Product |
United States |
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